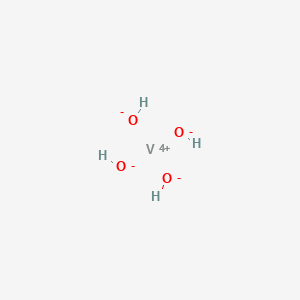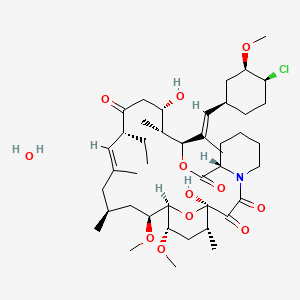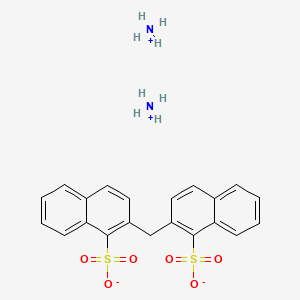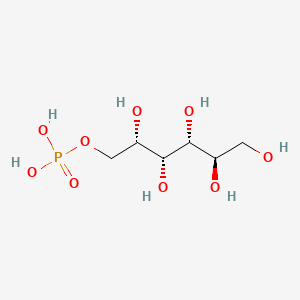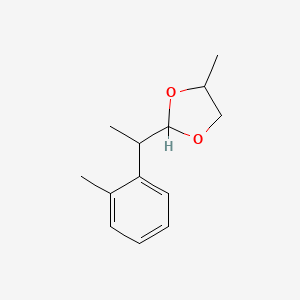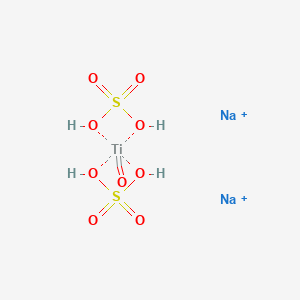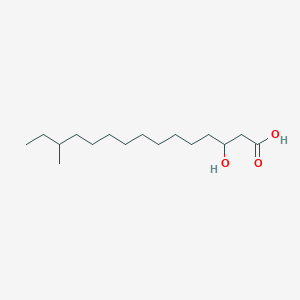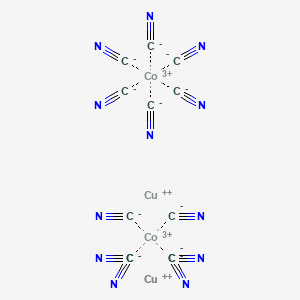
Tricopper bis(hexa(cyano-C)cobaltate(3-))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricopper bis[hexa(cyano-C)cobaltate(3-)] is a coordination compound with the molecular formula C₆CoN₆3/2Cu It is known for its unique structure, which involves copper and cobalt ions coordinated with cyanide ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tricopper bis[hexa(cyano-C)cobaltate(3-)] typically involves the reaction of copper salts with cobalt cyanide complexes. One common method is to dissolve copper(II) sulfate and potassium hexacyanocobaltate(III) in water, followed by mixing the solutions under controlled conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and washing with water to remove impurities.
Industrial Production Methods: While specific industrial production methods for tricopper bis[hexa(cyano-C)cobaltate(3-)] are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, concentration, and mixing rates, to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: Tricopper bis[hexa(cyano-C)cobaltate(3-)] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Cyanide ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using ligands like ammonia or phosphines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(II) species.
Aplicaciones Científicas De Investigación
Tricopper bis[hexa(cyano-C)cobaltate(3-)] has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: The compound’s coordination properties make it useful in studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of tricopper bis[hexa(cyano-C)cobaltate(3-)] involves its ability to coordinate with other molecules and ions. This coordination can alter the electronic properties of the compound, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or electron transfer in catalytic processes.
Comparación Con Compuestos Similares
Hexacyanocobaltate(III): A related compound with similar coordination properties but without the copper component.
Copper(II) cyanide: Another cyanide complex of copper, but with different structural and electronic properties.
Uniqueness: Tricopper bis[hexa(cyano-C)cobaltate(3-)] is unique due to its combination of copper and cobalt ions, which provides distinct electronic and catalytic properties. This makes it particularly useful in applications requiring specific coordination environments and reactivity.
Propiedades
Número CAS |
14518-26-4 |
|---|---|
Fórmula molecular |
C12Co2Cu3N12 |
Peso molecular |
620.71 g/mol |
Nombre IUPAC |
tricopper;cobalt(3+);dodecacyanide |
InChI |
InChI=1S/12CN.2Co.3Cu/c12*1-2;;;;;/q12*-1;2*+3;3*+2 |
Clave InChI |
LOLQUVJNWUXJEY-UHFFFAOYSA-N |
SMILES canónico |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Co+3].[Co+3].[Cu+2].[Cu+2].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



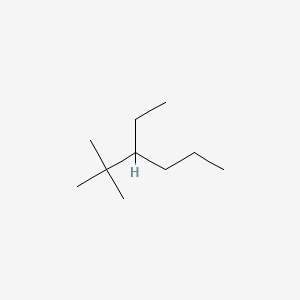
![4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline](/img/structure/B12652335.png)

